2-Chloro-1,1,1-trimethoxyethane
Overview
Description
Mechanism of Action
Target of Action
2-Chloro-1,1,1-trimethoxyethane is a chloromethyl heterocyclic compound It has been used in the synthesis of various bioactive compounds, suggesting that its targets may vary depending on the specific derivative synthesized .
Mode of Action
It is known to participate in the synthesis of 2-phenyl-1,3,4-oxadiazole derivatives . This suggests that it may interact with its targets through the formation of covalent bonds, leading to changes in the target’s structure and function.
Biochemical Pathways
Given its role in the synthesis of various bioactive compounds, it is likely that it affects multiple pathways depending on the specific derivative synthesized .
Result of Action
Given its role in the synthesis of various bioactive compounds, its effects are likely to be diverse and dependent on the specific derivative synthesized .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-1,1,1-trimethoxyethane can be synthesized through the chlorination of 1,1,1-trimethoxyethane. The process involves introducing chlorine gas into a flask containing 1,1,1-trimethoxyethane at a controlled temperature of 10°C. The reaction is carried out over four hours, ensuring the internal temperature does not exceed 15°C. The mixture is then subjected to distillation to remove low boilers like methanol and methyl acetate, resulting in a yield of approximately 67%.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving advanced distillation techniques and precise temperature control.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,1,1-trimethoxyethane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in such processes under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines and alcohols, typically under mild to moderate conditions.
Oxidation: Strong oxidizing agents may be used, though specific examples are less documented.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include various substituted ethers and amines.
Oxidation Products: Potential products include oxidized derivatives, though specific examples are less documented.
Scientific Research Applications
2-Chloro-1,1,1-trimethoxyethane is utilized in several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,1,1-triethoxyethane: Similar in structure but with ethoxy groups instead of methoxy groups.
Trimethyl orthoformate: Lacks the chloro group but shares the orthoformate structure.
Uniqueness
2-Chloro-1,1,1-trimethoxyethane is unique due to its combination of chloro and methoxy groups, making it a versatile reagent in organic synthesis. Its ability to participate in various substitution reactions sets it apart from similar compounds .
Properties
IUPAC Name |
2-chloro-1,1,1-trimethoxyethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO3/c1-7-5(4-6,8-2)9-3/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEIUNVTLXEOLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCl)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40225932 | |
Record name | 1,1,1-Trimethoxy-2-chloroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40225932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74974-54-2 | |
Record name | 1,1,1-Trimethoxy-2-chloroethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074974542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,1-Trimethoxy-2-chloroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40225932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-CHLORO-1,1,1-TRIMETHOXYETHANE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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